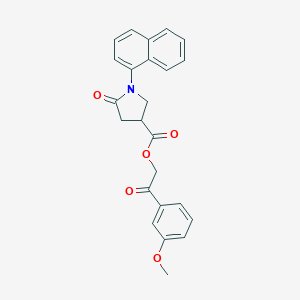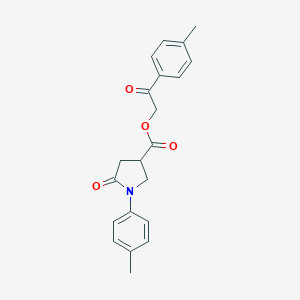
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as MEPN, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MEPN is not fully understood. However, it has been suggested that MEPN may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MEPN may also act by inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEPN inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. MEPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MEPN has anti-inflammatory, anti-cancer, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEPN has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have potential applications in various fields such as medicine, chemistry, and biology. However, MEPN also has some limitations. It is not water-soluble, which can limit its use in some experiments. It is also not very stable, which can limit its shelf life.
Direcciones Futuras
For the study of MEPN include studying its mechanism of action in more detail, exploring its potential use as a probe for the detection of various biomolecules, and exploring its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
MEPN can be synthesized using various methods such as the Knoevenagel condensation reaction, the one-pot multi-component reaction, and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 3-methoxybenzaldehyde and 1-naphthylacetic acid with ethyl cyanoacetate in the presence of piperidine as a catalyst. The one-pot multi-component reaction involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of piperidine as a catalyst. The microwave-assisted synthesis method involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of a solvent and microwave irradiation.
Aplicaciones Científicas De Investigación
MEPN has potential applications in various fields such as medicine, chemistry, and biology. In medicine, MEPN has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In chemistry, MEPN has been studied for its potential use as a building block for the synthesis of various organic compounds. In biology, MEPN has been studied for its potential use as a probe for the detection of various biomolecules.
Propiedades
Nombre del producto |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C24H21NO5 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO5/c1-29-19-9-4-8-17(12-19)22(26)15-30-24(28)18-13-23(27)25(14-18)21-11-5-7-16-6-2-3-10-20(16)21/h2-12,18H,13-15H2,1H3 |
Clave InChI |
QDGYMJSIQUQOSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


